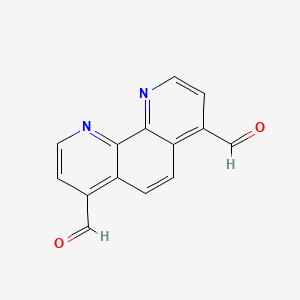
1,10-Phenanthroline-4,7-dicarbaldehyde
Overview
Description
1,10-Phenanthroline-4,7-dicarbaldehyde: is an organic compound with the molecular formula C14H8N2O2 . It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form strong complexes with metal ions. This compound is characterized by the presence of two aldehyde groups at the 4 and 7 positions of the phenanthroline ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4,7-dicarbaldehyde can be synthesized through the oxidation of 1,10-phenanthroline-4,7-dimethyl . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to aldehyde groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-4,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, mild acidic or basic conditions.
Major Products Formed:
Oxidation: 1,10-Phenanthroline-4,7-dicarboxylic acid.
Reduction: 1,10-Phenanthroline-4,7-dimethanol.
Substitution: Various imines and hydrazones depending on the substituents used.
Scientific Research Applications
1,10-Phenanthroline-4,7-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-4,7-dicarbaldehyde primarily involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can participate in various catalytic and redox reactions, influencing the reactivity and selectivity of the processes .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound without the aldehyde groups, widely used as a ligand in coordination chemistry.
4,7-Dimethyl-1,10-phenanthroline: A precursor to 1,10-phenanthroline-4,7-dicarbaldehyde, used in similar applications.
4,7-Dimethoxy-1,10-phenanthroline: Another derivative with methoxy groups at the 4 and 7 positions, used as a ligand in organic synthesis.
Uniqueness: this compound is unique due to the presence of aldehyde groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating more complex molecules and materials .
Properties
IUPAC Name |
1,10-phenanthroline-4,7-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJOBZLFARGFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


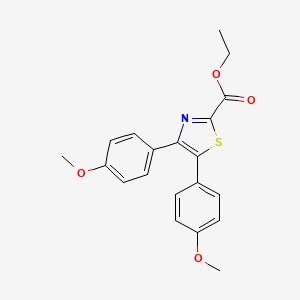
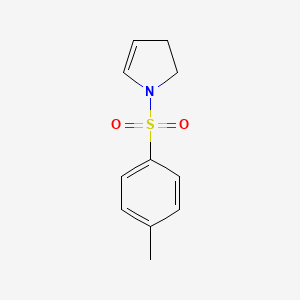

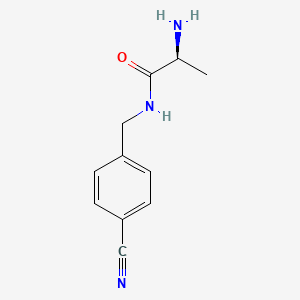
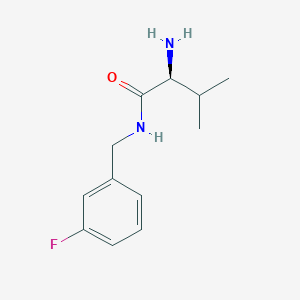


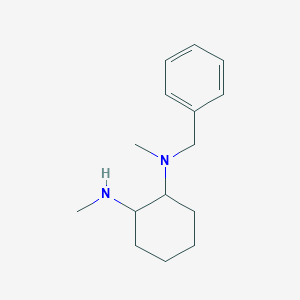
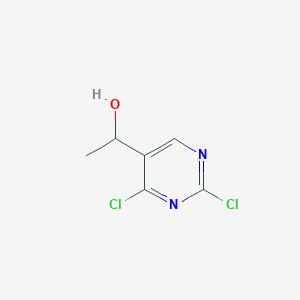
![2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-](/img/structure/B3230625.png)
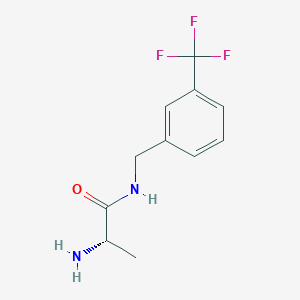
![2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid](/img/structure/B3230646.png)
![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

